Ethyl benzimidate

Vue d'ensemble

Description

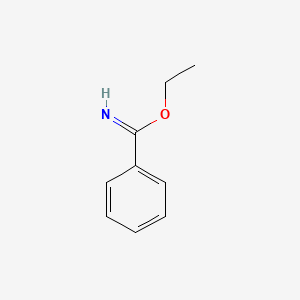

Ethyl benzimidate is an organic compound with the molecular formula C9H11NO. It is a derivative of benzimidic acid and is commonly used as an intermediate in organic synthesis. The compound is known for its reactivity with various nucleophiles, making it a valuable reagent in the preparation of a wide range of chemical products.

Méthodes De Préparation

Ethyl benzimidate can be synthesized through several methods. One common synthetic route involves the reaction of benzonitrile with ethanol in the presence of hydrogen chloride gas. This reaction yields this compound hydrochloride, which can be further purified to obtain the desired compound .

Industrial production methods typically involve the same basic reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as ethanol, and the product is isolated by crystallization or distillation .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Ethyl benzimidate reacts with thiol- or amine-containing nucleophiles to form substituted heterocycles:

-

Reaction with D-penicillamine :

With D-penicillamine methyl ester hydrochloride and triethylamine, it forms methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .

Condensation Reactions

This compound participates in condensation with carbonyl compounds:

-

With 1,3-diketones :

Under Cu(I) catalysis and aerobic conditions, it reacts with paraformaldehyde and acetoacetanilide to produce 4,5-dihydrooxazoles through a four-bond-forming process .

Conditions : CuI (10 mol%), O₂, DCE, 80°C.

Yield : 70–85% .

Cyclization Reactions

The imidate group facilitates cyclization to form fused heterocycles:

-

Benzoxazole formation :

Reaction with methyl 2-amino-3-hydroxybenzoate in ethanol yields methyl 2-phenylbenzoxazole-4-carboxylate after 20 hours of reflux .

Yield : 85% .

Cross-Coupling Reactions

This compound undergoes regioselective cross-coupling:

-

With paraformaldehyde and 1,3-diketones :

A Cu(I)-catalyzed aerobic reaction forms 4,5-dihydrooxazoles through C–C/C–N/C–O bond formation .

Key advantage : Uses O₂ as a green oxidant, avoiding toxic reagents .

Hydrolysis and Aminolysis

-

Hydrolysis :

In acidic or basic aqueous conditions, this compound hydrolyzes to benzamide and ethanol. -

Aminolysis :

Reacts with primary or secondary amines to form amidines , useful in medicinal chemistry.

Catalytic Hydrogenation

This compound derivatives undergo hydrogenation for deprotection:

-

Example :

Hydrogenation of ethyl 2,4-dibenzyloxybenzimidate over Pd/C in ethanol yields ethyl 2,4-dihydroxybenzimidate (75% yield) .

Mechanistic Insights

-

Electrophilic reactivity : The imidate group acts as an electrophile, attacking nucleophiles like thiols or amines .

-

Radical pathways : Cu(I) catalysis generates radicals from paraformaldehyde, enabling cross-coupling .

-

Steric effects : Substituents on the benzene ring influence reaction rates and regioselectivity .

Applications De Recherche Scientifique

Chemical Synthesis Applications

Ethyl benzimidate is widely used as an intermediate in the synthesis of several important compounds:

- Thiazoles and Thiazolines : this compound reacts with various nucleophiles to form thiazoles and thiazolines, which are valuable in pharmaceuticals. For instance, it has been utilized in the preparation of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate by reacting with (R)-ethyl cysteine hydrochloride .

- Iron Chelating Agents : The compound has been implicated in the synthesis of desferrithiocin analogs, which are used for iron chelation therapy. These compounds help manage iron overload diseases by facilitating the excretion of excess iron from the body .

- Protein Cross-Linking : this compound has been explored as a cross-linker in protein studies, enhancing the understanding of protein structures through mass spectrometry .

Medicinal Chemistry Applications

This compound derivatives have shown promise in medicinal chemistry:

- Antioxidant Properties : Certain derivatives, such as ethyl 3,4,5-trihydroxybenzimidate, exhibit free radical scavenging activity, which can mitigate tissue damage during ischemic events . This property is particularly relevant for developing therapeutic agents aimed at reducing oxidative stress-related injuries.

- Fungicide Development : A novel process utilizing this compound hydrochloride has been developed for synthesizing phenamacril, a fungicide. This method reduces synthesis steps and enhances yield while minimizing environmental impact .

Material Science Applications

This compound is also valuable in materials science:

- Organic Synthesis : It serves as a key building block for synthesizing various N-heterocycles and natural products. Its ability to undergo radical reactions makes it useful for creating complex organic molecules .

- Drug Delivery Systems : Research is ongoing into using this compound derivatives as drug carriers that enhance targeted delivery of therapeutic agents to specific tissues, particularly in cancer treatment .

Case Study 1: Synthesis of Thiazoles

A study demonstrated the reaction of this compound with D-penicillamine methyl ester hydrochloride to yield methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate. This reaction highlights the compound's utility in synthesizing biologically active thiazole derivatives .

Case Study 2: Iron Chelation Therapy

Research into ethyl 2,4-dihydroxybenzimidates showed their effectiveness as orally administered iron chelators compared to traditional agents like desferrioxamine, addressing patient compliance issues due to shorter half-lives and parenteral administration requirements .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of thiazoles and thiazolines | Valuable intermediates for pharmaceuticals |

| Medicinal Chemistry | Antioxidant properties | Reduces oxidative damage in ischemic conditions |

| Fungicide Development | Synthesis of phenamacril | Increased yield and reduced environmental impact |

| Material Science | Building blocks for N-heterocycles | Facilitates complex organic molecule synthesis |

| Drug Delivery Systems | Targeted delivery systems for cancer therapy | Enhances efficacy and reduces side effects |

Mécanisme D'action

The mechanism of action of ethyl benzimidate involves its reactivity with nucleophiles. The compound’s imidate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and thiols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparaison Avec Des Composés Similaires

Ethyl benzimidate can be compared with other similar compounds, such as mthis compound and benzyl benzimidate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. For example:

Mthis compound: Has a shorter alkyl chain, which can lead to differences in solubility and boiling point compared to this compound.

Benzyl benzimidate: Contains a benzyl group, which can introduce additional steric effects and influence the compound’s reactivity with nucleophiles.

This compound is unique in its balance of reactivity and physical properties, making it a versatile reagent in organic synthesis.

Activité Biologique

Ethyl benzimidate is a compound that has garnered interest in various biological applications, particularly due to its role as a precursor in the synthesis of biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by an imidate functional group, which is known for its electrophilic nature. This property allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. The imidate moiety can act as a free radical scavenger, which is particularly important in mitigating oxidative stress in biological systems .

Free Radical Scavenging Activity

Research has demonstrated that derivatives of this compound, such as ethyl 3,4,5-trihydroxybenzimidate, exhibit significant free radical scavenging activity. This activity has been linked to reduced tissue damage during ischemic episodes, such as heart infarctions . The ability to inhibit free radical generation from NADPH oxidase suggests potential applications in cardiovascular protection and other oxidative stress-related conditions.

Therapeutic Applications

This compound and its derivatives have been investigated for their therapeutic potential in various fields:

- Cancer Treatment : this compound has been utilized in the synthesis of compounds that target tubulin polymerization, a critical process in cancer cell division. For example, compounds derived from this compound have shown nanomolar potency against several cancer cell lines, including melanoma and prostate cancer .

- Iron Chelation Therapy : Certain derivatives of this compound have been explored for their iron chelation properties, which are beneficial in treating iron overload diseases. Compounds like desferrithiocin have shown promise in this area .

- Synthesis of Bioactive Molecules : this compound serves as an intermediate for synthesizing various bioactive compounds, including those with anti-cancer properties. The versatility of this compound allows for the creation of structurally diverse derivatives that can exhibit enhanced biological activity .

Case Studies

Several studies highlight the biological activity and therapeutic potential of this compound:

- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of compounds synthesized from this compound on various cancer cell lines. For instance, a series of 4-substituted methoxybenzoyl-arylthiazole compounds derived from this compound demonstrated significant growth inhibition in melanoma and prostate cancer cell lines with IC50 values in the nanomolar range .

- Oxidative Stress Mitigation : A study showed that ethyl 3,4,5-trihydroxybenzimidate effectively reduced oxidative stress markers in animal models subjected to ischemic conditions. This suggests a protective role against tissue damage during cardiovascular events .

- Synthesis Efficiency : Research has illustrated the efficient synthesis of functionalized derivatives using this compound under mild conditions without the need for catalysts. This approach not only enhances yield but also aligns with eco-friendly practices in pharmaceutical synthesis .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Ethyl 3,4,5-trihydroxybenzimidate | Free radical scavenging | Not specified | Protects against oxidative stress |

| 4-substituted methoxybenzoyl-arylthiazole | Cytotoxicity against cancer cell lines | 0.1 - 0.5 | Potent against melanoma and prostate cancer |

| Desferrithiocin | Iron chelation | Not specified | Potential treatment for iron overload |

Propriétés

IUPAC Name |

ethyl benzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBWPUJYGMSGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863519 | |

| Record name | Ethyl benzenecarboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-60-5 | |

| Record name | Ethyl benzimidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL BENZIMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RX5T6F5DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.